N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
“N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” is a synthetic organic compound that features a benzofuran ring, a chlorofluorophenyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring to introduce the propan-2-yl group.
Attachment of the Chlorofluorophenyl Group: This can be achieved through a substitution reaction where a chlorofluorophenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, “N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)-2-(2-chlorophenyl)acetamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2-fluorophenyl)acetamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide
Uniqueness
“N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency or selectivity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO2/c1-12(9-14-10-13-5-2-3-8-18(13)24-14)22-19(23)11-15-16(20)6-4-7-17(15)21/h2-8,10,12H,9,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICSIGQDZPQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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